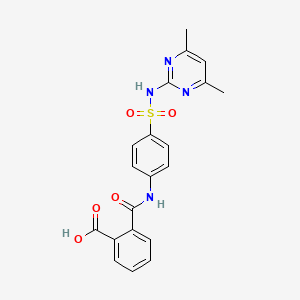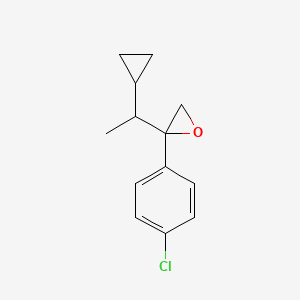
5-(4-Hydroxyphenyl)-2-hydroxypyrimidine
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from starting materials. It includes the reagents, conditions, and steps involved in the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths, bond angles, and torsion angles. Techniques used might include X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties .Applications De Recherche Scientifique
Antioxidant Activity
5-(4-Hydroxyphenyl)-2-hydroxypyrimidine derivatives have been studied for their antioxidant activities. For instance, Akbas et al. (2018) synthesized 4-hydroxyphenyl substituted thiopyrimidine derivatives and assessed their in vitro antioxidant activity. These compounds demonstrated strong free radical scavenging ability and metal chelating activities, comparing favorably with standard antioxidants like α-tocopherol and trolox (Akbas, Ekin, Ergan, & Karakuş, 2018).
Biological Agents Synthesis
Research by Veeranna et al. (2022) involved synthesizing novel pyranopyrimidine derivatives from 4-hydroxy coumarin, showcasing their potential as potent biological agents. These compounds exhibited significant anti-inflammatory, antimicrobial, and antifungal activities, with some being notably more effective than others (Veeranna, Bodke, Basavaraju, & Krishnamurthy, 2022).
Antiviral Activity
Hocková et al. (2003) studied 2,4-Diamino-6-hydroxypyrimidines substituted in position 5, revealing their inhibitory activity against retroviruses, including human immunodeficiency virus (HIV), in cell culture. This research highlighted the potential of these derivatives as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Anti-Inflammatory Applications
Kuvaeva et al. (2022) synthesized a water-soluble form of a new hydroxypyrimidine derivative, showcasing its pronounced anti-inflammatory activity. This derivative was identified as practically non-toxic and holds potential for use in topical anti-inflammatory treatments (Kuvaeva, Ladutko, Kolesnik, Levshukova, & Fedorova, 2022).
Mesomorphic Properties
Starkulla et al. (2009) explored the mesomorphic behavior of 5-phenylpyrimidine derivatives with varying spacer chain lengths and terminal polar groups. Their research indicated the potential of these compounds in material science, particularly in the creation of liquid crystal materials (Starkulla, Kapatsina, Baro, Giesselmann, Tussetschläger, Kaller, & Laschat, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-hydroxyphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-3-1-7(2-4-9)8-5-11-10(14)12-6-8/h1-6,13H,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYENLWRZEQEGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)N=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686782 | |
| Record name | 5-(4-Hydroxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111113-77-9 | |
| Record name | 5-(4-Hydroxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



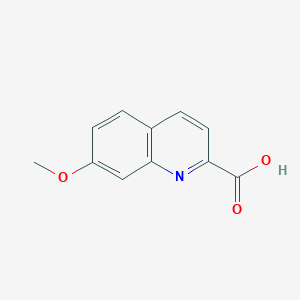
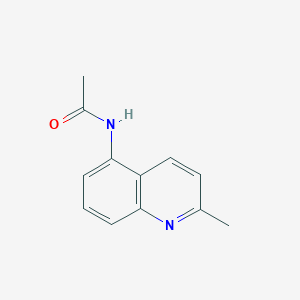
![Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B3059596.png)
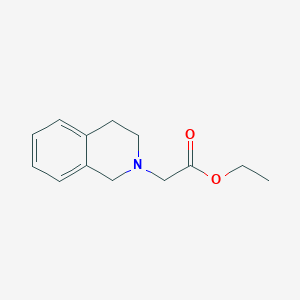

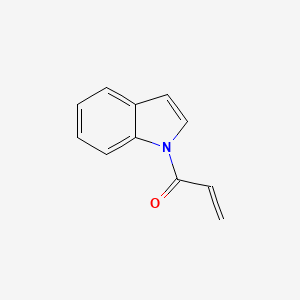
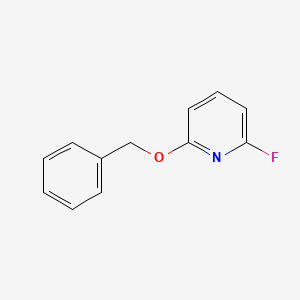
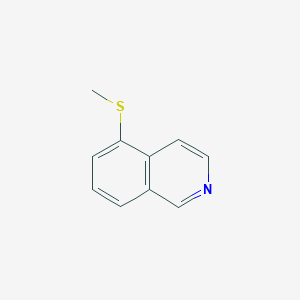

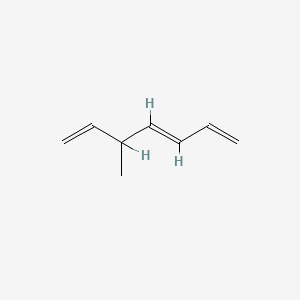
![[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine](/img/structure/B3059611.png)
![3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde](/img/structure/B3059612.png)
